6-AMINO-1-METHYL-5-{1-METHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Overview
Description
6-AMINO-1-METHYL-5-{1-METHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features both pyrimidine and pyrrolo[2,3-d]pyrimidine moieties. This compound is of significant interest due to its potential pharmacological properties and its ability to participate in various chemical reactions.
Preparation Methods
The synthesis of 6-AMINO-1-METHYL-5-{1-METHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps. One common synthetic route starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester. This ester is then treated with hydrazine hydrate to yield a hydrazide, which is further reacted with carbon disulfide in the presence of potassium hydroxide to form an oxadiazole. The oxadiazole undergoes recyclization with hydrazine hydrate to produce the desired compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Scientific Research Applications
6-AMINO-1-METHYL-5-{1-METHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used in the study of heterocyclic chemistry due to its unique structure and reactivity.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrimidine and pyrrolo[2,3-d]pyrimidine moieties allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives. For example:
N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: This compound shares a similar pyrimidine structure but differs in its substituents.
N-[2,4-disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides: These compounds have significant herbicidal activity and share structural similarities with the title compound.
The uniqueness of 6-AMINO-1-METHYL-5-{1-METHYL-2,4-DIOXO-6-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and its potential pharmacological properties.
Properties
IUPAC Name |
5-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)-1-methyl-6-[4-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O4/c1-27-13(23)10(15(29)25-17(27)31)9-11-14(28(2)18(32)26-16(11)30)24-12(9)7-3-5-8(6-4-7)19(20,21)22/h3-6,24H,23H2,1-2H3,(H,25,29,31)(H,26,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVATJKBPQTYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=C(NC3=C2C(=O)NC(=O)N3C)C4=CC=C(C=C4)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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